![molecular formula C9H6Cl2N2O3 B1386550 5-[(2,3-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one CAS No. 1086376-09-1](/img/structure/B1386550.png)
5-[(2,3-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,3-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one, commonly known as OXD-2, is a synthetic compound that has been studied for its potential applications in scientific research and laboratory experiments. OXD-2 is a derivative of oxadiazole, a heterocyclic aromatic compound that is known to be a potent inhibitor of phosphodiesterases and has been studied for its potential applications in the treatment of various diseases. OXD-2 is also known to be an inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin, and has been studied for its potential applications in the treatment of skin disorders.
Applications De Recherche Scientifique
OXD-2 has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. OXD-2 has been studied for its potential to inhibit tyrosinase, an enzyme that is involved in the biosynthesis of melanin, and has been studied for its potential applications in the treatment of skin disorders. OXD-2 has also been studied for its potential to inhibit phosphodiesterases, an enzyme involved in the regulation of cellular metabolism, and has been studied for its potential applications in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of OXD-2 is not fully understood, however, it is believed to act as an inhibitor of tyrosinase and phosphodiesterases. OXD-2 is believed to bind to the active sites of these enzymes, preventing them from catalyzing the reactions they normally catalyze. This inhibition of the enzymes results in the inhibition of the biosynthesis of melanin and the regulation of cellular metabolism, respectively.
Biochemical and Physiological Effects
The biochemical and physiological effects of OXD-2 have not been extensively studied, however, it is believed to have potential applications in the treatment of various diseases. OXD-2 has been studied for its potential to inhibit tyrosinase, an enzyme that is involved in the biosynthesis of melanin, and has been studied for its potential applications in the treatment of skin disorders. OXD-2 has also been studied for its potential to inhibit phosphodiesterases, an enzyme involved in the regulation of cellular metabolism, and has been studied for its potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using OXD-2 in laboratory experiments include its low cost, ease of synthesis, and its ability to inhibit tyrosinase and phosphodiesterases. OXD-2 also has the potential to be used in a variety of scientific research applications, such as the study of cellular metabolism and the treatment of various diseases.
The limitations of using OXD-2 in laboratory experiments include the lack of extensive research on its biochemical and physiological effects and the potential for toxicity when used in high concentrations. Additionally, due to its low solubility in water, OXD-2 must be used in combination with other compounds in order to be effective.
Orientations Futures
The potential future directions for research on OXD-2 include further studies on its biochemical and physiological effects, its potential applications in the treatment of various diseases, and its potential to be used in combination with other compounds for increased efficacy. Additionally, further research on the mechanism of action of OXD-2 could lead to a better understanding of its potential applications in scientific research and laboratory experiments. Finally, further research on the toxicity of OXD-2 could lead to the development of safer and more effective treatments.
Propriétés
IUPAC Name |
5-[(2,3-dichlorophenoxy)methyl]-3H-1,3,4-oxadiazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O3/c10-5-2-1-3-6(8(5)11)15-4-7-12-13-9(14)16-7/h1-3H,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERYUUDABQAHJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCC2=NNC(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


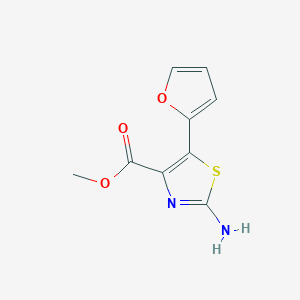
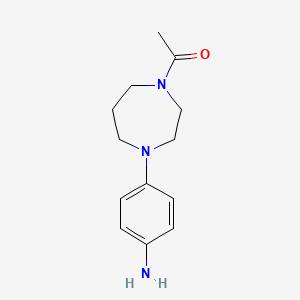
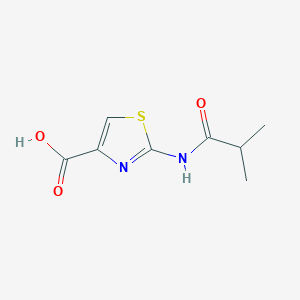

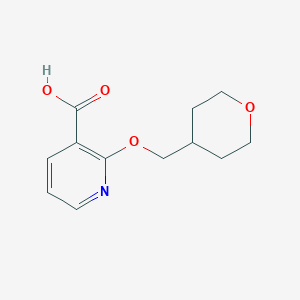
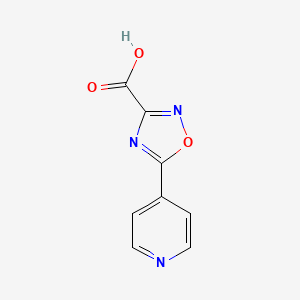

![2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1386481.png)
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1386482.png)
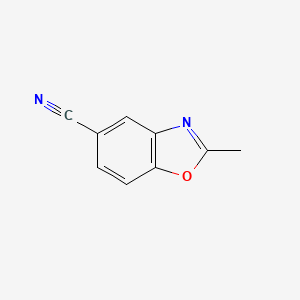


![1-[(2-Methyl-1H-imidazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1386489.png)